lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
Description
Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate is a lithium salt of a substituted 1,2,4-triazole carboxylic acid. Its molecular formula is C₁₀H₈LiN₃O₂, with a molecular weight of 209.13 g/mol (based on and ). The compound features a 4-methyl-5-phenyl-substituted triazole ring system, where the carboxylate group at position 3 coordinates with the lithium cation. This structure is synthesized via alkylation or metalation reactions, as inferred from analogous procedures for related triazole derivatives (). The compound is commercially available through suppliers like CymitQuimica at high purity (≥95%) and is primarily utilized in organic synthesis and materials science research .
Properties
IUPAC Name |
lithium;4-methyl-5-phenyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Li/c1-13-8(7-5-3-2-4-6-7)11-12-9(13)10(14)15;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWVPJHVJWSED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=NN=C1C(=O)[O-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8LiN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-5-Phenyl-1,2,4-Triazole Core
Cyclization Approach :
The triazole ring can be formed by cyclizing substituted hydrazides with appropriate amidines or nitriles. For example, phenylhydrazine derivatives react with methyl-substituted nitriles or esters under acidic or basic conditions to form the 1,2,4-triazole ring bearing the phenyl group at the 5-position and methyl at the 4-position.Alkylation and Arylation :
Alternatively, 1,2,4-triazole derivatives can be selectively alkylated at the N1 or C4 positions using methyl halides under basic conditions, with phenyl substitution introduced via cross-coupling reactions such as Suzuki or Stille couplings if a halogenated triazole intermediate is available.
Introduction of the Carboxylate Group at the 3-Position
Lithiation and Carboxylation :
A key method involves lithiation at the 3-position of the triazole ring using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, followed by bubbling carbon dioxide gas to install the carboxylic acid functionality. This step requires low temperatures (typically -78 °C) to control regioselectivity and avoid side reactions.Esterification and Hydrolysis :
The carboxylic acid intermediate can be converted into esters (e.g., methyl esters) using thionyl chloride and methanol, facilitating purification. Subsequent hydrolysis under controlled conditions yields the free acid.
Formation of Lithium Salt
Neutralization :
The free acid form of 4-methyl-5-phenyl-1,2,4-triazole-3-carboxylic acid is reacted with lithium hydroxide or lithium carbonate in aqueous or alcoholic media to form the lithium(1+) ion salt.Isolation :
The lithium salt is isolated by evaporation or crystallization, often yielding a stable solid suitable for further applications.
Representative Preparation Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1,2,4-Triazole derivative + potassium hydroxide + ethanol + chloromethane, reflux | Nucleophilic substitution to methylate triazole at N1 | 1-methyl-1,2,4-triazole intermediate |
| 2 | 1-methyl-1,2,4-triazole + tetrahydrofuran + TMEDA + n-butyllithium + dibromomethane, low temp | Lithiation and bromination at 5-position | 5-bromo-1-methyl-1,2,4-triazole |
| 3 | 5-bromo-1-methyl-1,2,4-triazole + LDA + CO2, low temp | Carboxylation at 3-position | 5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid |
| 4 | Carboxylic acid + thionyl chloride + methanol | Esterification to methyl ester | Methyl ester derivative |
| 5 | 5-bromo ester + Pd/C + DBU + H2, methanol, pressurized | Catalytic hydrogenation to remove bromine | 1-methyl-1,2,4-triazole-3-methyl formate |
| 6 | Free acid + LiOH or Li2CO3, aqueous/alcoholic solution | Neutralization to lithium salt | Lithium carboxylate salt |
Note: For the phenyl substitution at 5-position, phenylation can be introduced either before or after lithiation steps via cross-coupling reactions on halogenated intermediates.
Research Findings and Analysis
Regioselectivity and Isomerization Control :
The use of strong bases like LDA and n-butyllithium at low temperatures is critical to achieve selective lithiation at the 3-position without undesired N-methyl isomerization or over-quaternization, as reported in patent CN113651762A.Protection and Deprotection Strategies :
Protection of the 5-position via bromination or silylation allows for selective functionalization at the 3-position. Subsequent removal of these protective groups under catalytic hydrogenation or fluoride ion treatment yields the target compound.Yield Optimization :
The stepwise approach avoids formation of isomeric by-products, improving overall yield and purity. For example, the N-methylation step yield was improved by controlling reaction conditions to suppress isomer formation.Lithium Salt Formation :
Neutralization of the free acid with lithium reagents is straightforward and leads to stable lithium salts, which are important for applications requiring lithium coordination.
Summary Table of Preparation Parameters
| Parameter | Conditions | Notes |
|---|---|---|
| Base for Lithiation | LDA, n-butyllithium | Strong, non-nucleophilic bases; low temp (-78 °C) |
| Carboxylation Agent | CO2 gas | Introduced at low temperature for regioselectivity |
| Protection Groups | Bromine, trimethylsilyl | Facilitate selective functionalization |
| Esterification | Thionyl chloride + methanol | Converts acid to methyl ester for purification |
| Deprotection | Pd/C hydrogenation or fluoride ion | Removes bromine or silyl groups |
| Lithium Salt Formation | LiOH or Li2CO3 in aqueous/alcoholic media | Neutralization step to form lithium carboxylate |
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Lithium triazole derivatives have been investigated for their potential therapeutic effects. Notably:
- Anticonvulsant Activity : Compounds derived from triazoles have shown efficacy as anticonvulsants by inhibiting voltage-gated sodium channels (VGSCs). Research indicates that these compounds can be beneficial in treating epilepsy and other seizure disorders .
- Anticancer Properties : Triazole derivatives are being explored for their chemopreventive and chemotherapeutic effects against various cancer types. Studies have demonstrated that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth .
Materials Science
Lithium triazoles are also being researched for their applications in materials science:
- Corrosion Inhibitors : The compound has been studied for its potential use as a corrosion inhibitor in metal coatings. Its ability to form stable complexes with metal ions can enhance the protective properties of coatings against corrosion .
- Polymer Chemistry : Lithium triazole compounds can act as cross-linking agents in polymer matrices, potentially improving the mechanical properties of polymers used in various applications, including coatings and adhesives .
Agricultural Chemistry
In agriculture, lithium triazole derivatives are being evaluated for their role as plant growth regulators:
- Herbicidal Activity : Some studies suggest that triazole compounds can exhibit herbicidal properties, making them candidates for developing environmentally friendly herbicides .
Case Study 1: Anticonvulsant Activity
A study focused on synthesizing a series of triazole derivatives revealed that specific lithium-based compounds demonstrated significant anticonvulsant activity in animal models. The mechanism was linked to the inhibition of sodium channels, which are crucial in the propagation of electrical signals in neurons. The results indicated a promising avenue for developing new anticonvulsant medications based on lithium triazoles .
Case Study 2: Anticancer Research
Research conducted on the anticancer effects of lithium triazoles found that these compounds could induce cell cycle arrest and apoptosis in several cancer cell lines. The study highlighted the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. This positions lithium triazoles as potential candidates for further development into anticancer therapies .
Mechanism of Action
The mechanism by which lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may modulate specific enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and commercial attributes of lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate and related lithium-triazole carboxylates:
Structural and Functional Insights
This may influence solubility and coordination behavior in lithium-ion battery electrolytes or catalytic systems.
- Alkylation of thiol precursors (e.g., using InCl₃ catalysis, as in ).
- Acid-base reactions between carboxylic acids and lithium hydroxide .
The 1-benzyl derivative () is marketed for pharmaceutical intermediate synthesis, whereas the dimethyl variant () may serve as a ligand in coordination chemistry.
Key Research Findings
- Coordination Chemistry : Lithium-triazole carboxylates are studied for their ability to form stable complexes with transition metals, leveraging the triazole ring’s nitrogen atoms and carboxylate oxygen for chelation .
- Thermal Stability: Substituted phenyl groups (e.g., 5-phenyl in the target compound) improve thermal stability compared to aliphatic substituents, as noted in analogous triazole systems .
Biological Activity
Lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Lithium 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate
- Molecular Formula : C10H9LiN3O2
- Molecular Weight : 209.13 g/mol
- CAS Number : 1803582-61-7
The lithium ion plays a crucial role in the biological activity of this compound, influencing its interaction with biological systems.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of 4-methyl-5-phenyltriazole derivatives with lithium salts. The synthesis often requires careful control of reaction conditions to ensure high yield and purity.
Anticancer Properties
Research has indicated that compounds within the triazole family exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives showed lower CC50 values than established chemotherapeutics in leukemia models .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound ID | Cell Line | CC50 (µM) |
|---|---|---|
| 11g | K562 (Leukemia) | 13.6 |
| 6g | CCRF-SB (Leukemia) | 391 |
These findings suggest that this compound may possess similar properties due to its structural characteristics.
Antimicrobial Activity
Triazole compounds have been documented for their antimicrobial properties. Several studies have shown that they can inhibit the growth of bacteria and fungi effectively . The presence of the phenyl group in the structure is believed to enhance these activities by facilitating interactions with microbial targets.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with specific enzymatic pathways or cellular processes critical for cancer cell proliferation and microbial survival.
For instance, triazoles are known to interact with enzymes involved in nucleic acid synthesis and may also affect signal transduction pathways within cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
- Anticancer Studies : A study reported that triazole derivatives exhibited significant antiproliferative effects on leukemia cell lines. The compounds were found to induce cell cycle arrest and apoptosis in treated cells .
- Antimicrobial Studies : Another research highlighted the effectiveness of triazoles against a range of pathogens including MRSA and E. coli, demonstrating their potential as therapeutic agents in treating infections .
Q & A
Q. What are the common synthetic routes for lithium(1+) ion 4-methyl-5-phenyl-4H-1,2,4-triazole-3-carboxylate, and how are intermediates purified?
The compound is synthesized via nucleophilic substitution and cyclization reactions. A typical procedure involves reacting ethyl 1-benzyl-5-oxo-1,2,4-triazole-3-carboxylate with phenacyl bromide or α-bromoketones under reflux in toluene. Methylsulfonic acid is often used as a catalyst. Purification employs column chromatography with gradients like n-hexane/EtOAc/MeOH/toluene (2:5.5:0.1:0.5) or cyclohexane/EtOAc (6:4). Recrystallization from ethyl acetate yields high-purity crystals suitable for X-ray studies .
Q. How is the compound characterized structurally, and what techniques are essential for confirming its identity?
Key techniques include:
- X-ray crystallography : Resolve molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles (e.g., 84.59° between phenyl rings) .
- FT-IR spectroscopy : Identify functional groups like carboxylate (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (C–N stretches at 1500–1600 cm⁻¹) .
- Elemental analysis : Validate molecular formula (e.g., C₁₈H₁₈N₄O₄) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Discrepancies in bond lengths or angles may arise from disordered solvent molecules or thermal motion. Use SHELXL for refinement, applying restraints for H-atom positions and anisotropic displacement parameters. Validate results against computational models (DFT) or cross-check with spectroscopic data. WinGX and ORTEP-III aid in visualizing hydrogen-bonding networks and torsional angles .
Q. What thermodynamic properties govern the stability of this lithium complex in solvent systems?
Stability is influenced by solvent coordination. For example, lithium ions form clusters with polar solvents (e.g., H₂O, ethanol) via enthalpy-driven processes (ΔrH° = −20 to −40 kJ/mol). Use calorimetry or computational methods (COSMO-RS) to predict solvation free energy (ΔrG°). Data from gas-phase ion clustering studies (e.g., Li⁺·nH₂O) suggest strong hydration shells stabilize the carboxylate counterion .
Q. How do spectroscopic data (e.g., NMR) align with crystallographic findings, and what discrepancies might arise?
NMR chemical shifts for the triazole ring (δ 7.5–8.5 ppm) should correlate with X-ray-derived bond lengths. Discrepancies in proton environments may indicate dynamic processes (e.g., ring puckering) or solvent effects. For example, intramolecular hydrogen bonds (N–H⋯O) observed in crystals may not persist in solution, leading to shifted signals. Use variable-temperature NMR or NOESY to probe conformational flexibility .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
Modify substituents on the phenyl or triazole rings to enhance binding to target receptors (e.g., adenosine A₁/A₂A). Structure-activity relationship (SAR) studies show that electron-withdrawing groups on the phenyl ring improve antimicrobial activity. Synthesize derivatives via alkylation or acylation of the triazole nitrogen and screen using in vitro assays (e.g., MIC for bacterial strains) .
Methodological Considerations
Q. What analytical methods are recommended for assessing purity and degradation products?
- HPLC-MS : Detect impurities (e.g., hydrolyzed carboxylate) using C18 columns and acetonitrile/water gradients.
- TGA-DSC : Monitor thermal stability (decomposition >200°C) and phase transitions.
- Single-crystal XRD : Confirm absence of solvate phases or polymorphs .
Q. How should researchers design experiments to address conflicting solubility data in polar vs. nonpolar solvents?
Perform systematic solubility tests in solvents like DMSO, ethanol, and toluene at 25–60°C. Use Hansen solubility parameters (δD, δP, δH) to model interactions. For example, high δH solvents (e.g., water) may disrupt Li⁺ coordination, reducing solubility. Validate with UV-Vis spectroscopy or gravimetric analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
